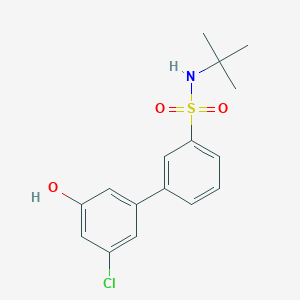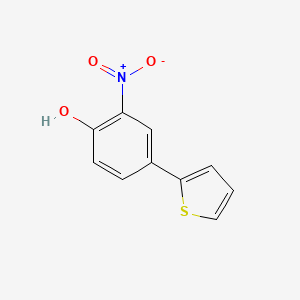
4-(Furan-2-yl)-2-nitrophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Furan-2-yl)-2-nitrophenol, 95%, is a nitrophenol compound used for a variety of purposes, ranging from scientific research to industrial applications. It is a colorless solid that is readily soluble in organic solvents. The compound is also known as 2-nitro-4-(2-furyl)phenol, 2-nitro-4-furylphenol, or 4-furyl-2-nitrophenol.
Scientific Research Applications
4-(Furan-2-yl)-2-nitrophenol, 95%, is used for a variety of scientific research applications. It is used as an intermediate in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and other organic compounds. It is also used as a reagent in the synthesis of polymers and other materials. Additionally, the compound is used as a catalyst in the synthesis of a variety of organic compounds.
Mechanism of Action
The mechanism of action of 4-(Furan-2-yl)-2-nitrophenol, 95%, is not well understood. However, it is believed to act as an oxidizing agent, which can lead to the formation of a variety of compounds. The compound can also act as an inhibitor of certain enzymes, which can lead to the inhibition of certain biochemical processes. Additionally, the compound can act as a ligand, binding to certain proteins and altering their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Furan-2-yl)-2-nitrophenol, 95%, are not well understood. However, studies have shown that the compound can act as an inhibitor of certain enzymes, leading to the inhibition of certain biochemical processes. Additionally, the compound can act as a ligand, binding to certain proteins and altering their activity. Furthermore, studies have also suggested that the compound may have an anti-inflammatory effect, as well as a potential anti-cancer effect.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(Furan-2-yl)-2-nitrophenol, 95%, in laboratory experiments is that it is readily soluble in organic solvents. This makes it easy to use in a variety of experiments. Additionally, the compound is relatively stable and can be stored for long periods of time without significant degradation. However, the compound is toxic and should be handled with caution. Additionally, the compound can be difficult to synthesize, as it requires the use of an acid catalyst and a base.
Future Directions
There are a number of potential future directions for the use of 4-(Furan-2-yl)-2-nitrophenol, 95%. One potential direction is the development of new synthetic methods for the production of the compound. Additionally, further studies could be conducted to better understand the biochemical and physiological effects of the compound. Furthermore, the compound could be investigated for potential therapeutic applications, such as the treatment of cancer or inflammation. Finally, the compound could be studied for its potential use as a catalyst in the synthesis of other compounds.
Synthesis Methods
The synthesis of 4-(Furan-2-yl)-2-nitrophenol, 95%, is typically done through a two-step process. The first step involves the reaction of 2-nitro-4-furylphenol with an acid catalyst, such as hydrochloric acid, in an organic solvent. This reaction results in the formation of the desired product, 4-(Furan-2-yl)-2-nitrophenol, 95%. The second step involves the addition of a base, such as sodium hydroxide, to neutralize the acid catalyst and complete the synthesis.
properties
IUPAC Name |
4-(furan-2-yl)-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c12-9-4-3-7(6-8(9)11(13)14)10-2-1-5-15-10/h1-6,12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNHPGWFOXGYQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686212 |
Source


|
| Record name | 4-(Furan-2-yl)-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Furan-2-YL)-2-nitrophenol | |
CAS RN |
1261902-70-8 |
Source


|
| Record name | 4-(Furan-2-yl)-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Chloro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382353.png)
![3-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382356.png)
![3-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382364.png)


![2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382389.png)
![3-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382390.png)

![2-Chloro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382411.png)
